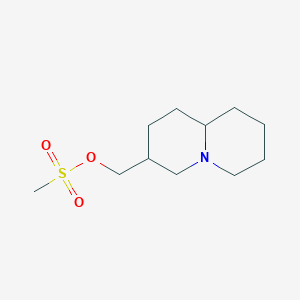
octahydro-2H-quinolizine-3-ylmethyl methanesulfonate
Vue d'ensemble
Description
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate is a chemical compound with a complex structure, often used in various scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-quinolizine-3-ylmethyl methanesulfonate typically involves multiple steps, starting with the preparation of the quinolizidine core. This core is then functionalized with a methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of octahydro-2H-quinolizine-3-ylmethyl methanesulfonate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolizidine derivatives: These compounds share a similar core structure but differ in their functional groups.
Methanesulfonate esters: Compounds with a methanesulfonate group attached to different core structures.
Uniqueness
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate is unique due to its specific combination of the quinolizidine core and the methanesulfonate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C11H21NO3S |
|---|---|
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ylmethyl methanesulfonate |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)15-9-10-5-6-11-4-2-3-7-12(11)8-10/h10-11H,2-9H2,1H3 |
Clé InChI |
ZDDTZBRXPNHJLU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1CCC2CCCCN2C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














